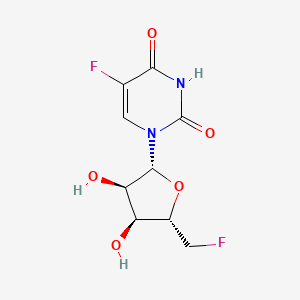![molecular formula C10H6ClN3O B14410214 8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one CAS No. 82723-53-3](/img/structure/B14410214.png)
8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one is a heterocyclic compound that belongs to the class of imidazoquinolines. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be induced by visible light in the presence of an iridium catalyst and phenyliodine (III) dicyclohexanecarboxylate . Another approach involves the cyclization of enaminones in the presence of potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted cyclization and solvent-free reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the imidazoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinolines, which exhibit different biological activities and can be further modified for specific applications .
科学的研究の応用
8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one involves its interaction with specific molecular targets and pathways. One of the primary targets is the ataxia telangiectasia mutated (ATM) kinase, which plays a crucial role in the DNA damage response . By inhibiting ATM kinase, the compound enhances the efficacy of DNA-damaging agents, leading to increased cell death in cancer cells .
特性
CAS番号 |
82723-53-3 |
|---|---|
分子式 |
C10H6ClN3O |
分子量 |
219.63 g/mol |
IUPAC名 |
8-chloro-3,6-dihydroimidazo[4,5-f]quinolin-9-one |
InChI |
InChI=1S/C10H6ClN3O/c11-5-3-12-6-1-2-7-9(14-4-13-7)8(6)10(5)15/h1-4H,(H,12,15)(H,13,14) |
InChIキー |
CMUBTPUKXAZVHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C1NC=C(C3=O)Cl)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


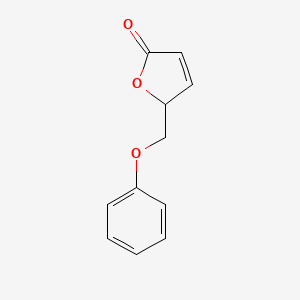
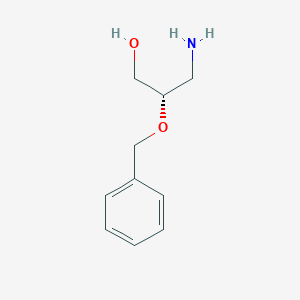
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)


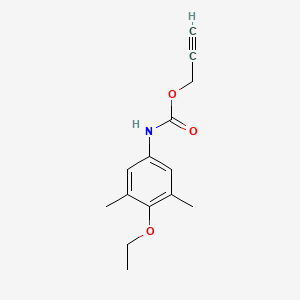
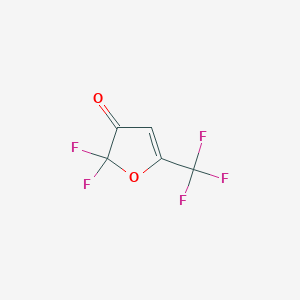
![N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14410185.png)
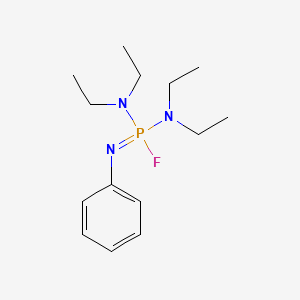
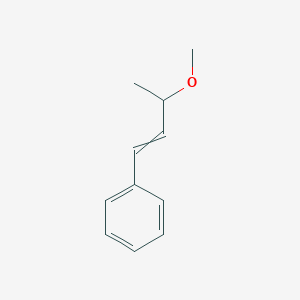
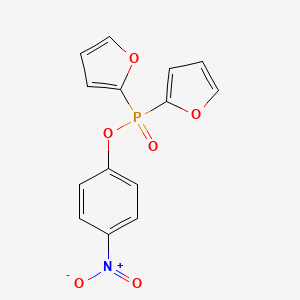
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
